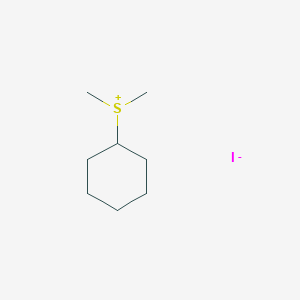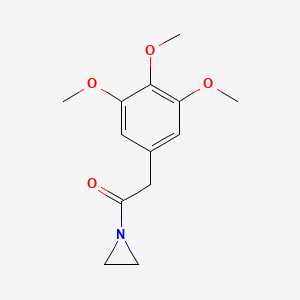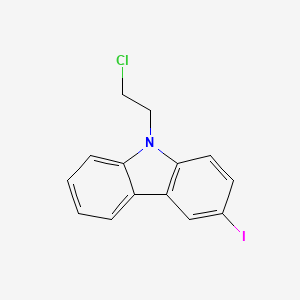![molecular formula C13H19NO3 B14701701 2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol CAS No. 25458-09-7](/img/structure/B14701701.png)
2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol is an organic compound with a complex structure that includes a dimethoxyphenyl group, a methylideneamino group, and a methylpropan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: The compound’s potential pharmacological properties are explored for developing new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
N-[(2,5-Dimethoxyphenyl)methylideneamino]-1-methyl-6-oxo-3-pyridinecarboxamide: Another compound with a dimethoxyphenyl group and a methylideneamino group.
Uniqueness
2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
25458-09-7 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-[(2,5-dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H19NO3/c1-13(2,9-15)14-8-10-7-11(16-3)5-6-12(10)17-4/h5-8,15H,9H2,1-4H3 |
Clé InChI |
VFZFPMUDRKPLRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)N=CC1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


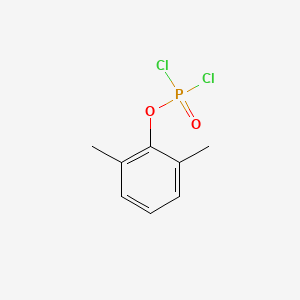
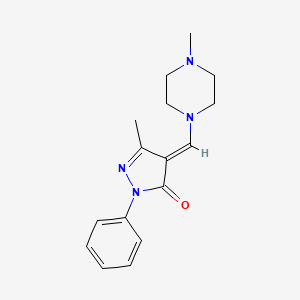
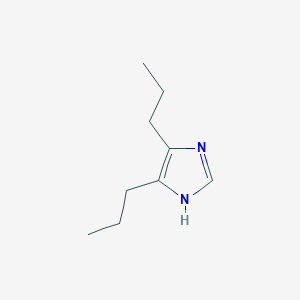
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
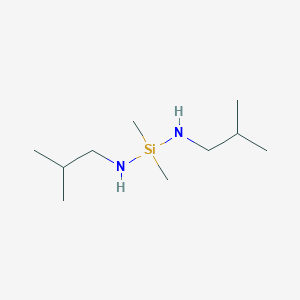
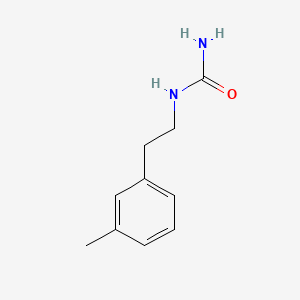
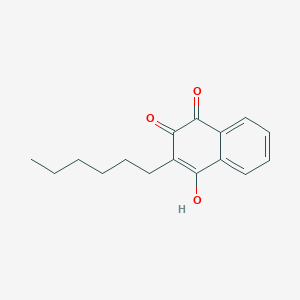
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)
![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)

